molecular formula C14H27NO3 B1404081 Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate CAS No. 958026-99-8

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B1404081
CAS No.: 958026-99-8
M. Wt: 257.37 g/mol
InChI Key: SFPVBCFCAJTTSF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS: 143306-65-4) is a high-purity piperidine derivative supplied for research and development purposes. This compound features a tert-butoxycarbonyl (Boc) protecting group and a hydroxylethyl functional handle, making it a valuable synthetic intermediate or building block in medicinal chemistry. Compounds with the piperidine-1-carboxylate core are frequently utilized in the discovery and development of novel therapeutic agents. Research indicates that similar scaffolds are of significant interest in pharmaceutical development, serving as key intermediates for potent soluble epoxide hydrolase (sEH) inhibitors with potential anti-inflammatory and analgesic applications . Furthermore, analogous structures are explored in the development of central nervous system (CNS) agents, such as bitopic ligands for dopamine D3 and D2 receptors investigated for the treatment of substance use disorders and affective disorders . The specific hydroxylethyl and dimethyl substituents on the piperidine ring in this compound provide a versatile platform for further chemical modification, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-8-6-11(7-9-16)14(4,5)10-15/h11,16H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPVBCFCAJTTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1CCO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147552
Record name 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958026-99-8
Record name 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958026-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Piperidine Derivatives

One common approach involves starting from a suitably substituted piperidine core, such as 3,3-dimethylpiperidine, followed by functionalization at the nitrogen and the 4-position:

  • Step 1: Protection of the piperidine nitrogen, often with a tert-butoxycarbonyl (Boc) group, to facilitate selective reactions.
  • Step 2: Alkylation at the 4-position with hydroxyethyl groups or their precursors, such as 2-hydroxyethyl halides or sulfonates, under basic conditions.

Carbamate Formation via Reaction with tert-Butyl Chloroformate

The key step in synthesizing the target compound is the formation of the carbamate linkage:

  • Reaction: 3,3-dimethylpiperidine reacts with tert-butyl chloroformate (or its equivalents) in the presence of a base like triethylamine or potassium carbonate.
  • Conditions: Typically carried out at room temperature or slightly elevated temperatures (around 20–25°C), with stirring for several hours to ensure complete conversion.

Reaction Conditions and Data

Step Reagents Solvent Temperature Duration Notes
Carbamate formation tert-Butyl chloroformate, base Dichloromethane or THF 0–25°C 2–4 hours Inert atmosphere recommended
Hydroxyethyl introduction 2-hydroxyethyl halide or sulfonate, base Acetone, ethanol, or DMF Reflux (~80–100°C) 12–24 hours Controlled addition to prevent side reactions
Deprotection or purification - - - - Techniques include column chromatography, recrystallization

Data and Analytical Evidence

Yields and Purity

  • Typical yields for carbamate formation range from 85–95%, depending on reaction conditions and purification methods.
  • Purification is often achieved via column chromatography or recrystallization, yielding high-purity products suitable for further functionalization.

Spectroscopic Data

Technique Data Significance
NMR (¹H, ¹³C) Characteristic signals for tert-butyl groups (~1.4 ppm in ¹H), carbamate carbonyl (~155–160 ppm in ¹³C) Confirm carbamate formation and substitution pattern
Mass Spectrometry Molecular ion peaks consistent with expected molecular weight (~257.38 g/mol) Confirm molecular structure
IR Spectroscopy Strong bands around 1700–1750 cm⁻¹ for carbonyl, broad bands for O–H Verify functional groups

Industrial and Scalable Methods

  • Flow Chemistry: Continuous flow reactors are increasingly employed to improve safety, scalability, and reaction control, especially for hazardous reagents like tert-butyl chloroformate.
  • Catalytic Conditions: Use of catalytic amounts of bases such as triethylamine or potassium carbonate enhances yield and selectivity.
  • Purification: Industrial processes favor crystallization or liquid-liquid extraction over chromatography for cost-effectiveness.

Summary of Preparation Methods

Method Key Reagents Conditions Typical Yield Notes
Carbamate formation tert-Butyl chloroformate, base Room temp, inert atmosphere 85–95% Purification via chromatography
Hydroxyethyl substitution 2-hydroxyethyl halide or sulfonate, base Reflux, inert atmosphere 80–90% Use of protected amine improves selectivity
Scale-up Continuous flow reactors 20–100°C, controlled addition Variable Focus on safety and efficiency

The synthesis of Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate predominantly involves the formation of a carbamate linkage on a protected piperidine core, followed by nucleophilic introduction of the hydroxyethyl group. Reaction conditions are optimized for high yield and purity, with room temperature stirring and controlled reagent addition being common. Advanced methods such as flow chemistry are increasingly adopted for scalable production, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyethyl group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₂₇NO₃
  • Molecular Weight : Approximately 257.37 g/mol
  • Structure : The compound features a piperidine ring with a tert-butyl group, a hydroxyethyl group, and a carboxylate moiety, which contribute to its unique reactivity and biological properties.

Organic Synthesis

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules due to its functional groups that allow for further chemical modifications.

Biochemical Studies

The compound is extensively used in biochemical research to study enzyme mechanisms. Its interactions with enzymes such as esterases have been documented, where it can influence metabolic pathways through hydrolysis reactions.

Cell Signaling Research

Research indicates that this compound can modulate cell signaling pathways by altering gene expression related to oxidative stress and apoptosis. This modulation is crucial for understanding cellular responses to stressors and potential therapeutic applications .

Pharmaceutical Development

Due to its structural features, this compound has potential therapeutic applications. It can be investigated as a lead compound for the development of drugs targeting specific biological pathways or diseases.

Case Study 1: Enzyme Interaction Analysis

A study examined the interaction of this compound with various esterases. The results demonstrated that the compound significantly inhibited enzyme activity, leading to altered metabolic processes in treated cells. This finding highlights its potential as a tool for probing enzyme function and regulation.

Case Study 2: Gene Expression Modulation

In another investigation, researchers explored the effects of this compound on gene expression profiles in human cell lines. The study revealed that treatment with the compound resulted in the upregulation of genes involved in cellular defense mechanisms against oxidative stress, suggesting its role as a protective agent in cellular environments .

Industrial Applications

In industrial contexts, this compound is utilized for the production of specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine moiety can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous piperidine derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Structural Variations and Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate 3,3-dimethyl; 4-(2-hydroxyethyl) C₁₄H₂₇NO₃ 257.37 Polar hydroxyethyl group; steric hindrance from 3,3-dimethyl groups .
tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate 3,3-dimethyl; 4-hydroxy C₁₂H₂₃NO₃ 229.32 Hydroxyl group at 4-position; reduced polarity compared to hydroxyethyl .
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 4-methyl; 4-(2-hydroxyethyl) C₁₃H₂₅NO₃ 243.34 Competing substituents at 4-position; potential conformational strain .
(S)-tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride 3,3-dimethyl; 4-amino C₁₂H₂₄N₂O₂·HCl 264.79 Basic amino group; hydrochloride salt enhances crystallinity .
tert-Butyl 4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate 3,3-dimethyl; 4-(4-chlorophenyl); 4-hydroxy C₁₈H₂₆ClNO₃ 339.86 Aromatic chlorophenyl group; increased lipophilicity .

Key Observations :

  • Hydroxyethyl vs. Hydroxyl : The hydroxyethyl group in the target compound increases hydrophilicity and provides a flexible linker for conjugation, unlike the rigid hydroxyl group in tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate .
  • Amino vs. Hydroxyethyl: The amino-substituted analog () exhibits higher basicity and reactivity, enabling salt formation and participation in nucleophilic reactions.
Physicochemical and Spectroscopic Properties
  • Solubility : The hydroxyethyl group enhances water solubility compared to methyl or chlorophenyl analogs. For example, tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is likely more lipophilic due to the aromatic ring .
  • NMR Data : The target compound’s ¹H NMR would show distinct signals for the hydroxyethyl protons (δ ~3.6–3.8 ppm) and tert-butyl group (δ ~1.4 ppm), similar to analogs in and .
  • Stability : The Boc group in all compounds confers stability under basic conditions but is acid-labile, enabling selective deprotection .

Biological Activity

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS No. 958026-99-8) is a piperidine derivative notable for its unique structural features, including a tert-butyl group and a hydroxyethyl substituent. This compound has garnered attention in both organic synthesis and biological research due to its potential therapeutic applications.

  • Molecular Formula : C₁₄H₂₇NO₃
  • Molecular Weight : Approximately 257.38 g/mol
  • Structure : The compound features a piperidine ring with substitutions that influence its reactivity and biological activity.

This compound exhibits various biological activities through its interactions with biomolecules:

  • Enzyme Interactions : The compound has been shown to interact with esterases, leading to hydrolysis of the ester bond, which may influence metabolic pathways.
  • Cell Signaling Modulation : It affects cell signaling pathways by altering gene expression related to oxidative stress and apoptosis, thereby influencing cellular responses to stressors.
  • Gene Expression : Studies indicate that this compound can modulate the expression of genes involved in cellular defense mechanisms.

Cellular Effects

Research indicates that this compound can affect various cell types, including:

  • Neuronal Cells : It has demonstrated protective effects against neurotoxicity in astrocytes, potentially relevant for neurodegenerative diseases such as Alzheimer's .
  • Macrophages : The compound has shown anti-inflammatory properties by reducing IL-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .

Study on Neuroprotective Effects

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptide. The results indicated that the compound reduced TNF-α levels and free radical production, suggesting a neuroprotective role against oxidative stress associated with Alzheimer's disease .

Anti-inflammatory Activity

In another study focusing on macrophage responses, this compound was tested for its ability to inhibit pyroptosis (a form of programmed cell death) and IL-1β secretion. The findings revealed that the compound significantly reduced these inflammatory markers in a concentration-dependent manner .

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InteractionHydrolysis of ester bonds influencing metabolism
Cell Signaling ModulationModulates gene expression related to oxidative stress
NeuroprotectionReduces TNF-α and free radicals in astrocytes
Anti-inflammatoryDecreases IL-1β release in macrophages

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise Functionalization : Begin with piperidine ring formation, followed by hydroxylation and tert-butyl carbamate protection. Use coupling agents like DCC or EDC for esterification.
  • Reaction Optimization : Adjust temperature (0–20°C) and catalysts (e.g., DMAP with triethylamine in dichloromethane) to enhance regioselectivity and minimize byproducts .
  • Yield Improvement : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1.2–1.5 equivalents of tert-butyl chloroformate) to ensure complete protection .

Q. How should researchers safely handle and store this compound?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
  • Storage : Store in a cool, dry place (<4°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl group .
  • Emergency Measures : Equip labs with eyewash stations and fire extinguishers (CO₂ or dry powder). Avoid water jets for fires involving organic solvents .

Q. What analytical techniques are critical for characterizing this compound?

  • Characterization Workflow :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H singlet) and hydroxyethyl chain (δ ~3.6 ppm for -CH₂OH) .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns. Validate purity >95% before biological assays .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~314.2 g/mol) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Troubleshooting Strategy :

  • Artifact Identification : Check for residual solvents (e.g., DMSO in NMR) or adducts in MS (e.g., Na⁺/K⁺). Repurify using silica gel chromatography .
  • Dynamic Effects : For broad NMR peaks, consider variable-temperature NMR to detect conformational flexibility in the piperidine ring .
  • Cross-Validation : Compare with analogous compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) to identify common spectral artifacts .

Q. What computational methods aid in predicting the reactivity of this compound in nucleophilic substitutions?

  • Modeling Approach :

  • Quantum Chemistry : Use DFT (B3LYP/6-31G*) to calculate charge distribution on the piperidine nitrogen and hydroxyethyl oxygen. Higher negative charge indicates nucleophilic sites .
  • Transition-State Analysis : Simulate SN² reactions to evaluate steric hindrance from the 3,3-dimethyl groups, which may reduce reactivity at the 4-position .
  • Experimental Feedback : Validate predictions with kinetic studies under varying pH and solvent polarity (e.g., DMF vs. THF) .

Q. How can researchers mitigate byproduct formation during derivatization (e.g., sulfonation or halogenation)?

  • Byproduct Control :

  • Protection Strategies : Temporarily protect the hydroxyl group with TBSCl before introducing electrophiles. Deprotect with TBAF post-reaction .
  • Condition Screening : Test mild reagents (e.g., SOCl₂ for sulfonation at 0°C) to avoid ring-opening side reactions .
  • Chromatographic Monitoring : Use LC-MS to detect early-stage byproducts and adjust reaction time/temperature accordingly .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate

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